molecular formula C10H6ClN3O3S B3743144 5-(2-chloro-5-nitrobenzylidene)-2-imino-1,3-thiazolidin-4-one

5-(2-chloro-5-nitrobenzylidene)-2-imino-1,3-thiazolidin-4-one

Cat. No. B3743144
M. Wt: 283.69 g/mol
InChI Key: SJLXFQXYCVYKEF-YWEYNIOJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-chloro-5-nitrobenzylidene)-2-imino-1,3-thiazolidin-4-one, also known as CNB-001, is a small molecule with potential therapeutic applications in various neurological disorders. CNB-001 has been shown to possess neuroprotective properties and can potentially be used in the treatment of Alzheimer's disease, Parkinson's disease, and stroke.

Mechanism of Action

The exact mechanism of action of 5-(2-chloro-5-nitrobenzylidene)-2-imino-1,3-thiazolidin-4-one is not fully understood. However, it is believed that 5-(2-chloro-5-nitrobenzylidene)-2-imino-1,3-thiazolidin-4-one exerts its neuroprotective effects by reducing oxidative stress and inflammation, as well as by modulating various signaling pathways involved in neuronal survival and function.
Biochemical and Physiological Effects
5-(2-chloro-5-nitrobenzylidene)-2-imino-1,3-thiazolidin-4-one has been shown to have several biochemical and physiological effects. In vitro studies have shown that 5-(2-chloro-5-nitrobenzylidene)-2-imino-1,3-thiazolidin-4-one can reduce the production of reactive oxygen species and increase the activity of antioxidant enzymes. In vivo studies have also shown that 5-(2-chloro-5-nitrobenzylidene)-2-imino-1,3-thiazolidin-4-one can reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(2-chloro-5-nitrobenzylidene)-2-imino-1,3-thiazolidin-4-one in lab experiments is its ability to protect neurons from oxidative stress and inflammation. This makes it an ideal candidate for studying the mechanisms of neurodegeneration and developing new therapies for neurological disorders. However, one of the limitations of using 5-(2-chloro-5-nitrobenzylidene)-2-imino-1,3-thiazolidin-4-one is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 5-(2-chloro-5-nitrobenzylidene)-2-imino-1,3-thiazolidin-4-one. One potential direction is to further investigate the mechanisms by which 5-(2-chloro-5-nitrobenzylidene)-2-imino-1,3-thiazolidin-4-one exerts its neuroprotective effects. Another potential direction is to study the efficacy of 5-(2-chloro-5-nitrobenzylidene)-2-imino-1,3-thiazolidin-4-one in human clinical trials for the treatment of neurological disorders. Additionally, there is potential for the development of new analogs of 5-(2-chloro-5-nitrobenzylidene)-2-imino-1,3-thiazolidin-4-one with improved solubility and pharmacokinetic properties.

Scientific Research Applications

5-(2-chloro-5-nitrobenzylidene)-2-imino-1,3-thiazolidin-4-one has been extensively studied for its neuroprotective properties. In vitro studies have shown that 5-(2-chloro-5-nitrobenzylidene)-2-imino-1,3-thiazolidin-4-one protects neurons from oxidative stress and reduces neuroinflammation. In vivo studies have also shown that 5-(2-chloro-5-nitrobenzylidene)-2-imino-1,3-thiazolidin-4-one can reduce cognitive impairment in animal models of Alzheimer's disease and improve motor function in animal models of Parkinson's disease.

properties

IUPAC Name

(5Z)-2-amino-5-[(2-chloro-5-nitrophenyl)methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN3O3S/c11-7-2-1-6(14(16)17)3-5(7)4-8-9(15)13-10(12)18-8/h1-4H,(H2,12,13,15)/b8-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJLXFQXYCVYKEF-YWEYNIOJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C=C2C(=O)N=C(S2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])/C=C\2/C(=O)N=C(S2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-chloro-5-nitrobenzylidene)-2-imino-1,3-thiazolidin-4-one
Reactant of Route 2
5-(2-chloro-5-nitrobenzylidene)-2-imino-1,3-thiazolidin-4-one
Reactant of Route 3
5-(2-chloro-5-nitrobenzylidene)-2-imino-1,3-thiazolidin-4-one
Reactant of Route 4
5-(2-chloro-5-nitrobenzylidene)-2-imino-1,3-thiazolidin-4-one
Reactant of Route 5
5-(2-chloro-5-nitrobenzylidene)-2-imino-1,3-thiazolidin-4-one
Reactant of Route 6
5-(2-chloro-5-nitrobenzylidene)-2-imino-1,3-thiazolidin-4-one

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